8-Nitroguanine

Mutagenesis DNA polymerase stalling Translesion synthesis

8-Nitroguanine (free base, ≥95%) is the definitive reference standard for selective quantification of nitrative DNA damage via peroxynitrite. Unlike 8-oxodG (ROS marker) or the unstable 2′-deoxyguanosine analog that rapidly depurinates, this free base is required for accurate LC-MS/MS method validation and isotope-dilution quantification. Essential for epidemiological studies correlating elevated urinary levels (median 6.1 vs. 0 fmol/mg creatinine; p=0.018 in smokers) with carcinogenesis risk. Also the mandatory hapten for anti-8-nitroguanine antibody production and competitive IHC specificity assays. Procure to standardize G:C→T:A transversion mutagenesis assays.

Molecular Formula C5H4N6O3
Molecular Weight 196.12 g/mol
CAS No. 168701-80-2
Cat. No. B015626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroguanine
CAS168701-80-2
Synonyms2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one;  2-Amino-1,7-dihydro-8-nitro-6H-purin-6-one; 
Molecular FormulaC5H4N6O3
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-]
InChIInChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12)
InChIKeyIYHJRKNFFYAOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroguanine (CAS 168701-80-2) for Inflammation-Linked DNA Damage and Carcinogenesis Biomarker Research


8-Nitroguanine (CAS 168701-80-2) is a nitrative guanine derivative formed specifically by oxidative damage to the guanine base in DNA by reactive nitrogen species (RNS) during inflammation, distinguishing it from oxidation products formed by reactive oxygen species (ROS) . It is a major mutagenic nucleobase lesion generated by peroxynitrite and has been validated as a potential biomarker to evaluate inflammation-associated carcinogenesis across multiple tissue types and etiologies [1].

Why 8-Nitroguanine Cannot Be Substituted with 8-Oxoguanine or 8-Nitroguanosine for Nitrative DNA Damage Studies


In-class DNA damage biomarkers are not interchangeable because they report on distinct biochemical pathways with differing stability, mutagenic outcomes, and detection requirements. 8-Nitroguanine is the specific product of nitrative stress mediated by reactive nitrogen species (RNS) such as peroxynitrite, whereas 8-oxoguanine (8-oxodG) reflects oxidative stress from reactive oxygen species (ROS) . Furthermore, 8-nitroguanine exhibits markedly different stability from its nucleoside analog: 8-nitro-2′-deoxyguanosine in DNA rapidly depurinates to release free 8-nitroguanine, whereas 8-nitroguanosine in RNA is much more stable, meaning that selection of the correct molecular form is critical for accurate quantification in biological matrices [1]. The specific mutagenic signature—G:C to T:A transversion—also differs from other lesions . The quantitative evidence below substantiates why only 8-nitroguanine (free base) is appropriate for studies of nitrative DNA damage.

Quantitative Differentiation of 8-Nitroguanine: Mutagenicity, Biomarker Sensitivity, and Analytical Detection Limits


Mutagenic Specificity: 8-Nitroguanine Induces G:C to T:A Transversion with 2:1 dA Insertion Preference

8-Nitroguanine exhibits a specific mutagenic outcome distinct from other DNA lesions. When incorporated as an 8-nitroG:anti-G base pair into a primer template, it stalls human DNA polymerase β and induces a 2:1 preference for deoxyadenosine (dA) insertion over deoxycytosine (dC), leading to G:C to T:A transversion mutations . This contrasts with 8-oxoguanine, which primarily induces G:C to T:A transversions via a different structural mechanism involving Hoogsteen base pairing with adenine [1].

Mutagenesis DNA polymerase stalling Translesion synthesis G:C to T:A transversion

Biomarker Validation: Elevated Urinary 8-Nitroguanine in Smokers vs. Nonsmokers

8-Nitroguanine demonstrates quantitative differentiation as a biomarker of nitrative nucleic acid damage in human populations. In a comparative study of smokers (n=12) versus nonsmokers (n=17), smokers excreted significantly higher urinary 8-nitroguanine with a median of 6.1 fmol/mg creatinine (IQR, 23.8) compared to nonsmokers (median 0 fmol/mg creatinine; IQR, 0.90) (p=0.018) [1]. In the same analysis, the related compound 8-nitroxanthine was also detected but its level showed no association with smoking status, confirming the specificity of 8-nitroguanine as the responsive biomarker [1].

Biomarker validation Urinary excretion Smoking Nitrative stress Clinical chemistry

Analytical Sensitivity: Online SPE LC-MS/MS with MTNG Derivatization Achieves 0.015 nM Detection Limit

For researchers requiring ultra-sensitive quantification, 8-nitroguanine can be detected using an online solid-phase extraction (SPE) LC-MS/MS method with 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) derivatization, achieving a detection limit of 0.015 nM with inter- and intraday imprecision <5.0% [1]. Critically, a direct comparison of this method to LC-MS/MS without derivatization revealed that derivatization eliminates significant false-positive signals: 8-nitroguanine was not detectable using LC-MS/MS with derivatization in certain human urine samples, whereas a false-positive signal was detected without derivatization [1]. Complete derivatization requires an MTNG:8-nitroG molar ratio of 3740:1 [1].

Analytical chemistry LC-MS/MS Derivatization Solid-phase extraction Method validation

Biomarker Localization: 8-Nitroguanine Forms at Sites of Carcinogenesis Regardless of Etiology

8-Nitroguanine demonstrates a unique spatial pattern of formation that distinguishes it from other DNA damage markers. Immunohistochemical analysis using a highly sensitive and specific anti-8-nitroguanine rabbit polyclonal antibody revealed that 8-nitroguanine is formed at the sites of carcinogenesis regardless of etiology, whereas other lesions such as 8-oxodG show more variable distribution depending on the specific pathological context [1]. In bladder cancer and cystitis tissues, staining intensity of 8-nitroguanine was significantly higher than in normal tissues, a pattern that was also observed for 8-oxodG in the same study [2].

Immunohistochemistry Carcinogenesis Biomarker localization Inflammation-associated cancer

Commercial Purity Specifications: ≥95% to ≥98% Purity with -20°C Long-Term Storage Stability

Commercially available 8-nitroguanine is supplied with purity specifications ranging from ≥95% (Cayman Chemical) to ≥98% (CookeChem) . The compound exhibits a characteristic λmax of 397 nm and melting point of 260°C (decomposition), with predicted pKa of 7.70 ± 0.20 . Long-term stability requires storage at -20°C, with validated stability of ≥4 years under these conditions . Solubility in 1 M NaOH is 50 mg/mL (254.95 mM) with sonication recommended [1]. These specifications contrast with 8-nitroguanosine, which requires different storage conditions and exhibits distinct solubility profiles.

Quality control Stability Storage conditions Procurement specifications

Procurement-Relevant Application Scenarios for 8-Nitroguanine in Nitrative DNA Damage and Carcinogenesis Research


Analytical Reference Standard for LC-MS/MS Method Development and Validation

Based on the detection limit of 0.015 nM achieved with MTNG derivatization and the documented false-positive elimination versus direct LC-MS/MS [1], 8-nitroguanine serves as an essential calibration standard for developing and validating highly specific nitrative DNA damage assays. Laboratories implementing online SPE LC-MS/MS methods should procure the compound for isotope-dilution quantification and to verify method specificity.

Biomarker Quantification in Human Cohort Studies of Inflammation-Associated Disease

Given the validated elevation of urinary 8-nitroguanine in smokers versus nonsmokers (median 6.1 vs. 0 fmol/mg creatinine, p=0.018) [2], the compound is the appropriate reference material for epidemiological studies assessing nitrative stress burden. Procurement is indicated for studies of smoking-related disease, inflammatory bowel disease, chronic infection, and other conditions where RNS-mediated damage is hypothesized.

Immunohistochemical Localization Studies in Carcinogenesis Research

The evidence that 8-nitroguanine forms at sites of carcinogenesis regardless of etiology [3] supports procurement of the compound for antibody validation and as a hapten for anti-8-nitroguanine antibody production. The free base 8-nitroguanine is required for competitive inhibition assays to confirm antibody specificity in immunohistochemistry protocols.

In Vitro Mutagenesis and DNA Polymerase Fidelity Studies

The documented 2:1 preference for dA insertion over dC during translesion synthesis by human DNA polymerase β positions 8-nitroguanine as a defined lesion standard for studies of nitrative mutagenesis. Procurement is indicated for laboratories investigating the mechanistic basis of G:C to T:A transversion mutations in inflammation-driven carcinogenesis.

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